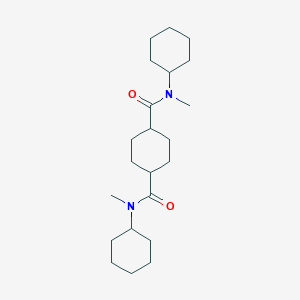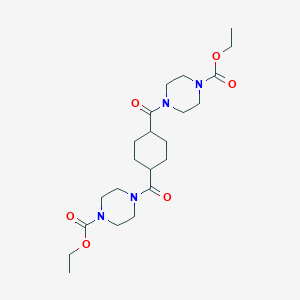
2-(4-Methylanilino)pyrimidine-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylanilino)pyrimidine-4-ol, also known as MAP4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biological activities. MAP4 has been shown to exhibit a number of interesting properties, including potent antioxidant activity and the ability to inhibit certain enzymes. In
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)pyrimidine-4-ol is complex and not fully understood. It is thought that the compound exerts its effects through a variety of mechanisms, including antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to interact with a variety of proteins and enzymes in the body, including those involved in oxidative stress, inflammation, and cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-Methylanilino)pyrimidine-4-ol has been shown to have a number of biochemical and physiological effects in the body. These include antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has also been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Another advantage is its ability to inhibit certain enzymes, which can be useful for studying the role of these enzymes in various biological processes.
One limitation of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain the compound in sufficient quantities for use in experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(4-Methylanilino)pyrimidine-4-ol. One area of focus could be the development of new drugs and therapies based on its antioxidant and enzyme inhibition properties. Another area of focus could be the study of its effects on cellular signaling pathways, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to better understand the advantages and limitations of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments, and to develop more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol involves several steps, including the reaction of 4-methylaniline with ethyl acetoacetate to form 2-(4-methylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminopyrimidine to yield 2-(4-Methylanilino)pyrimidine-4-ol. The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Scientific Research Applications
2-(4-Methylanilino)pyrimidine-4-ol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to act as an antioxidant. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can cause damage to cells and tissues. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to possess potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Another area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to inhibit certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body. Inhibition of certain enzymes can lead to a variety of beneficial effects, including the treatment of diseases such as cancer and Alzheimer's. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to inhibit several enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the development of new drugs and therapies.
properties
Product Name |
2-(4-Methylanilino)pyrimidine-4-ol |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)
![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)